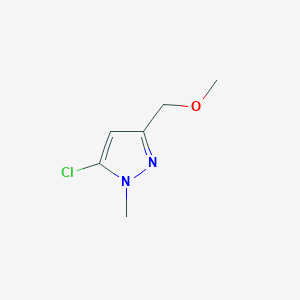![molecular formula C16H35N3OSn B13680276 [(3-Azidopropoxy)methyl]tributylstannane](/img/structure/B13680276.png)
[(3-Azidopropoxy)methyl]tributylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Azidopropoxy)methyl]tributylstannane is an organotin compound with the molecular formula C16H35N3OSn and a molecular weight of 404.18 . This compound is characterized by the presence of an azido group (-N3) attached to a propoxy group, which is further linked to a tributylstannane moiety. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Azidopropoxy)methyl]tributylstannane typically involves the reaction of tributylstannyl chloride with 3-azidopropanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the decomposition of the azido group. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Azidopropoxy)methyl]tributylstannane undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Oxidation: The stannane moiety can undergo oxidation to form stannic compounds.
Common Reagents and Conditions
CuAAC: Copper(I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used.
SPAAC: Strained alkynes, such as dibenzocyclooctyne (DBCO), are used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typical reducing agents.
Major Products
Triazoles: Formed from azide-alkyne cycloaddition reactions.
Amines: Formed from the reduction of the azido group.
Applications De Recherche Scientifique
[(3-Azidopropoxy)methyl]tributylstannane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various organotin compounds and as a reagent in azide-alkyne cycloaddition reactions.
Materials Science: The compound is utilized in the preparation of functionalized materials, including polymers and nanomaterials, due to its ability to form stable triazole linkages.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Chemical Biology: The compound is used in bioconjugation techniques to label biomolecules with azide groups for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action of [(3-Azidopropoxy)methyl]tributylstannane primarily involves its reactivity with nucleophiles and electrophiles. The azido group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of triazoles or amines . The stannane moiety can undergo oxidative addition and reductive elimination reactions, facilitating various transformations in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the azido group.
(3-Azidopropoxy)methyl]trimethylsilane: Contains a trimethylsilane moiety instead of a stannane moiety.
(3-Azidopropoxy)methyl]triphenylphosphine: Contains a triphenylphosphine moiety instead of a stannane moiety.
Uniqueness
[(3-Azidopropoxy)methyl]tributylstannane is unique due to the combination of the azido group and the stannane moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C16H35N3OSn |
|---|---|
Poids moléculaire |
404.2 g/mol |
Nom IUPAC |
3-azidopropoxymethyl(tributyl)stannane |
InChI |
InChI=1S/C4H8N3O.3C4H9.Sn/c1-8-4-2-3-6-7-5;3*1-3-4-2;/h1-4H2;3*1,3-4H2,2H3; |
Clé InChI |
JFQJSWULYIKPRL-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)COCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)







![3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)
![(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide](/img/structure/B13680252.png)


![5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine](/img/structure/B13680269.png)
